methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO4. It is a derivative of pyridine, featuring a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position.
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of 4-hydroxy-2-quinolones, which have been shown to exhibit various biological activities . The compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological pathways, including those involved in antimicrobial and antifungal activities .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antimicrobial and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The keto group at the 2-position can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various esters and amides.
Scientific Research Applications
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential as a pharmacophore in drug design .
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLDIVJHYPGOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CNC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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